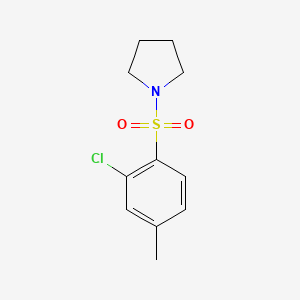
3-(4-hydroxypiperidin-1-yl)-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-hydroxypiperidin-1-yl)-N-methylpropanamide, commonly known as HMPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a versatile compound that has been used in various applications, ranging from organic synthesis to biochemical research.
Wissenschaftliche Forschungsanwendungen
HMPA has found applications in various fields of scientific research, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, HMPA is used as a polar aprotic solvent, which can dissolve a wide range of polar and non-polar compounds. It has been used as a solvent in reactions such as Grignard reactions, aldol reactions, and Friedel-Crafts reactions.
In biochemical research, HMPA has been used as a protein denaturant and a solubilizing agent for membrane proteins. It has been shown to enhance the solubility of hydrophobic proteins and peptides, making them more accessible for biochemical studies. HMPA has also been used as a cryoprotectant for biological samples, allowing them to be stored at low temperatures without damage.
Wirkmechanismus
The mechanism of action of HMPA is not well understood, but it is believed to act as a hydrogen bond acceptor. It can form hydrogen bonds with polar molecules, such as water, and stabilize the resulting solvation shells. This property makes HMPA an effective solvent for polar compounds and a denaturant for proteins.
Biochemical and Physiological Effects:
HMPA has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that HMPA can induce protein denaturation and aggregation, leading to loss of protein function. It has also been shown to disrupt lipid bilayers, leading to membrane destabilization and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using HMPA in lab experiments is its ability to dissolve a wide range of polar and non-polar compounds. It is also a relatively inexpensive solvent that is readily available. However, HMPA has some limitations, including its toxicity and potential for protein denaturation. It should be used with caution in experiments involving proteins and biological samples.
Zukünftige Richtungen
There are several future directions for research involving HMPA. One area of interest is its potential as a cryoprotectant for biological samples. Further studies are needed to determine the optimal conditions for using HMPA as a cryoprotectant and to assess its effectiveness in preserving biological samples.
Another area of interest is the use of HMPA in drug discovery. It has been shown to enhance the solubility of hydrophobic compounds, making them more accessible for drug screening assays. Further studies are needed to determine the optimal conditions for using HMPA in drug discovery and to assess its effectiveness in identifying new drug candidates.
Conclusion:
In conclusion, HMPA is a versatile compound that has found applications in various fields of scientific research. Its ability to dissolve a wide range of polar and non-polar compounds makes it a valuable solvent in organic synthesis, while its ability to denature proteins makes it a useful tool in biochemical research. However, its potential for toxicity and protein denaturation should be taken into consideration when using it in lab experiments. Further research is needed to explore its potential as a cryoprotectant and in drug discovery.
Synthesemethoden
HMPA can be synthesized by reacting 4-hydroxypiperidine with N-methylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified by column chromatography to obtain pure HMPA.
Eigenschaften
IUPAC Name |
3-(4-hydroxypiperidin-1-yl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-10-9(13)4-7-11-5-2-8(12)3-6-11/h8,12H,2-7H2,1H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMSNJQTSNUWEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCN1CCC(CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid](/img/structure/B7567799.png)
![N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B7567801.png)
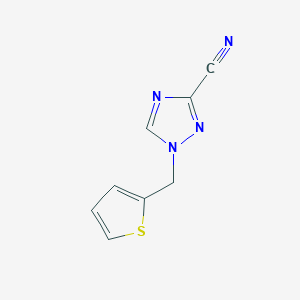
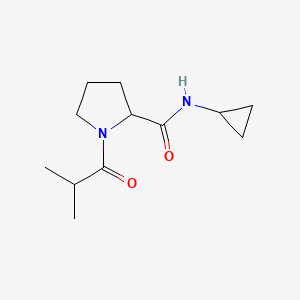
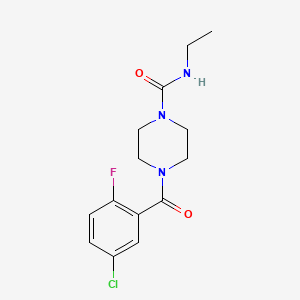
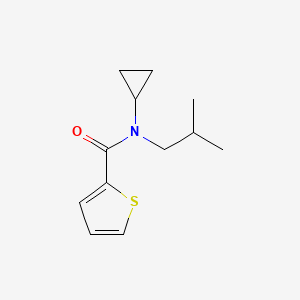
![N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine](/img/structure/B7567839.png)

![N-[(3-fluorophenyl)methyl]-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine](/img/structure/B7567855.png)
![5,6-dimethyl-N-[2-(4-methylpiperazin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7567863.png)
![2-[(5-amino-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B7567869.png)


